3-Hydroxy-2-phenylmethoxypropanal
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Overview
Description
3-Hydroxy-2-phenylmethoxypropanal is an organic compound that features both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylmethoxypropanal can be achieved through several methods. One common approach involves the reduction of (S,R)-acetalized acyloxazolidinones using lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the stereoselective preparation of 3-hydroxy-2-substituted propionaldehyde derivatives, which are versatile synthons in dipeptide isostere synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenylmethoxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
3-Hydroxy-2-phenylmethoxypropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenylmethoxypropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-3-phenylpropanal: Similar structure but with a methyl group instead of a phenylmethoxy group.
3-Hydroxy-2-aryl acrylate: Contains an aryl group and is used in different chemical applications.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A derivative with a chloro-phenyl group and used in medicinal chemistry.
Uniqueness
3-Hydroxy-2-phenylmethoxypropanal is unique due to its specific functional groups that allow for diverse chemical reactivity and potential applications in various fields. Its combination of hydroxyl and aldehyde groups makes it a versatile compound for synthetic and research purposes.
Properties
IUPAC Name |
3-hydroxy-2-phenylmethoxypropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBRBUDLGGLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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